N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide
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Overview
Description
N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide is a synthetic compound that features a unique combination of piperidine and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide involves several steps:
Formation of 1,2,4-oxadiazole ring: : The initial step usually involves the condensation of an acyl hydrazide with an amidoxime to form the 1,2,4-oxadiazole ring.
Functionalization of piperidine ring: : The next step involves the functionalization of the piperidine ring at a specific position to introduce the desired substituents.
Coupling of fragments: : The oxadiazole and piperidine fragments are then coupled via a suitable linker under specific reaction conditions.
Final modifications:
Industrial Production Methods
In industrial settings, the production of this compound might involve optimized and scaled-up versions of the above synthetic routes. Typical conditions include:
High-throughput reactors: to ensure uniform reaction conditions and efficient mixing.
Automated purification systems: to streamline the isolation and purification of the final product.
Quality control measures: such as HPLC and NMR spectroscopy to verify the purity and structural integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: : This compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: : Reduction reactions with appropriate reducing agents can convert the oxadiazole ring into more reduced forms such as amines.
Substitution: : The presence of multiple functional groups allows for substitution reactions, where specific atoms or groups are replaced with other atoms or groups under controlled conditions.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are typically used under mild to moderate conditions.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents used in these transformations.
Substitution: : Suitable nucleophiles and electrophiles are employed, depending on the specific site and nature of the substitution reaction.
Major Products
The major products formed from these reactions include:
Sulfoxides and sulfones: from oxidation.
Amines and related reduced products: from reduction.
Variously substituted derivatives: from substitution reactions.
Scientific Research Applications
N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide has diverse applications in scientific research:
Chemistry
Catalysis: : Utilized as a ligand or a precursor in catalytic systems due to its unique structural properties.
Material science: : Incorporated into novel polymers or materials for enhanced properties such as conductivity or mechanical strength.
Biology
Molecular probes: : Employed in the development of fluorescent probes for detecting specific biomolecules or cellular conditions.
Drug discovery: : Investigated as a potential scaffold in the design of new therapeutic agents targeting various biological pathways.
Medicine
Pharmaceutical development: : Explored for its potential as an active pharmaceutical ingredient (API) in new drug formulations.
Diagnostics: : Used in the development of diagnostic assays or imaging agents.
Industry
Agriculture: : Tested as a component in agrochemicals for crop protection or enhancement.
Cosmetics: : Investigated for its potential use in formulations aimed at skin care or treatment.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide involves multiple molecular targets and pathways:
Enzyme inhibition: : This compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor modulation: : It can interact with certain receptors, altering their conformation and modulating downstream signaling pathways.
Cellular pathways: : The compound can affect various cellular pathways, leading to changes in cell function, proliferation, or survival.
Comparison with Similar Compounds
Similar Compounds
Some compounds that share structural similarities with N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide include:
N-methyl-N-(2-oxo-2-(3-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide
N-methyl-N-(2-oxo-2-(3-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide
N-methyl-N-(2-oxo-2-(3-((3-(ethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. For instance:
The presence of the 1,2,4-oxadiazole ring: provides unique reactivity and binding characteristics.
The piperidine ring: offers a versatile scaffold for further functionalization and interaction with biological targets.
The methanesulfonamide group: contributes to the compound's solubility and stability.
Properties
IUPAC Name |
N-methyl-N-[2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-14-7-4-5-9-16(14)19-20-17(27-21-19)11-15-8-6-10-23(12-15)18(24)13-22(2)28(3,25)26/h4-5,7,9,15H,6,8,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGOVGFUKLIRAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CN(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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